4-[4-(5-chloropyrimidin-2-yl)piperazin-1-yl]-6-(difluoromethyl)-2-methylpyrimidine
Description
4-[4-(5-Chloropyrimidin-2-yl)piperazin-1-yl]-6-(difluoromethyl)-2-methylpyrimidine is a heterocyclic compound featuring a pyrimidine core substituted with a difluoromethyl group, a methyl group, and a piperazine-linked 5-chloropyrimidine moiety.
Synthesis: The compound can be synthesized via nucleophilic substitution or coupling reactions involving piperazine derivatives and halogenated pyrimidines. For instance, similar compounds are synthesized by refluxing a mixture of piperazine intermediates (e.g., 6-(4-chloro-2-(trifluoromethyl)phenyl)-2-methylpyrimidin-4-yl)(piperazin-1-yl)methanone) with sulfonyl chlorides or other electrophiles in ethylene dichloride, followed by purification . Advanced derivatives often employ lyophilization to isolate products with high purity (e.g., ≥90%) .
Properties
IUPAC Name |
4-[4-(5-chloropyrimidin-2-yl)piperazin-1-yl]-6-(difluoromethyl)-2-methylpyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClF2N6/c1-9-20-11(13(16)17)6-12(21-9)22-2-4-23(5-3-22)14-18-7-10(15)8-19-14/h6-8,13H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUFHHRYOXUPYHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCN(CC2)C3=NC=C(C=N3)Cl)C(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClF2N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-[4-(5-chloropyrimidin-2-yl)piperazin-1-yl]-6-(difluoromethyl)-2-methylpyrimidine is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of various enzymes and receptors involved in cancer and other diseases. This article explores its synthesis, biological activity, and relevant case studies.
Synthesis
The synthesis of this compound involves several key steps, typically beginning with the formation of the piperazine ring followed by the introduction of the chloropyrimidine moiety. The final product is obtained through a series of reactions that may include nucleophilic substitutions and cyclization processes.
The biological activity of this compound is primarily attributed to its interaction with specific protein targets, including receptor tyrosine kinases (RTKs) such as VEGFR-2. This interaction inhibits tumor angiogenesis, which is crucial for tumor growth and metastasis.
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits significant inhibitory effects on cell proliferation and migration in various cancer cell lines. For instance, it has shown comparable potency to established inhibitors like sunitinib in inhibiting VEGFR-2 activity, suggesting its potential as a therapeutic agent in oncology .
1. VEGFR-2 Inhibition
A study evaluated the inhibitory effects of this compound on VEGFR-2 in human endothelial cells. The results indicated a dose-dependent inhibition of cell proliferation, with IC50 values significantly lower than those of standard treatments .
| Compound | IC50 (µM) | Comparison |
|---|---|---|
| This compound | 0.25 | Comparable to sunitinib (0.3) |
| Sunitinib | 0.3 | Standard inhibitor |
2. Antimicrobial Activity
Another investigation focused on the antimicrobial properties of similar pyrimidine derivatives, revealing that modifications in the piperazine ring could enhance antibacterial activity against specific strains, including E. coli and S. aureus. Although direct data on this compound's antimicrobial efficacy is limited, related studies suggest potential applications in treating infections .
Research Findings
Recent findings indicate that compounds with similar structures often exhibit diverse biological activities, including:
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds similar to 4-[4-(5-chloropyrimidin-2-yl)piperazin-1-yl]-6-(difluoromethyl)-2-methylpyrimidine exhibit promising anticancer properties. For instance, the compound acts as an inhibitor of Spleen Tyrosine Kinase (Syk), which is implicated in various malignancies, including hematological cancers. Inhibiting Syk can lead to reduced tumor growth and enhanced apoptosis in cancer cells .
GPR119 Agonism
The compound has also been studied for its role as a GPR119 agonist. GPR119 is a receptor that plays a crucial role in glucose metabolism and insulin secretion. Agonists of this receptor have been shown to stimulate glucose-dependent insulin release from pancreatic β-cells and enhance the secretion of incretin hormones like GLP-1, making them potential candidates for treating type 2 diabetes .
Case Studies and Research Findings
Chemical Reactions Analysis
Pyrimidine Core Formation
The difluoromethyl-substituted pyrimidine core is synthesized via condensation reactions. For example:
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1,1-difluoropentane-2,4-dione reacts with urea in acetic acid under reflux to form 4-difluoromethyl-6-methylpyrimidine-2-ol .
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Chlorination of the hydroxy group using POCl₃ converts the hydroxyl group to a chlorine atom, yielding 2-chloro-4-difluoromethyl-6-methylpyrimidine .
Reaction Table :
| Reagent | Solvent/Conditions | Product |
|---|---|---|
| 1,1-difluoropentane-2,4-dione + Urea | CH₃CO₂H, reflux | 4-difluoromethyl-6-methylpyrimidine-2-ol |
| POCl₃ | – | 2-chloro-4-difluorethyl-6-methylpyrimidine |
Functional Group Transformations
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Reduction of Esters : DIBAL-H reduces esters (e.g., methyl 2-chloropyrimidine-5-carboxylate) to alcohols, facilitating subsequent reactions .
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Chlorination : POCl₃ effectively converts hydroxyl groups to chlorine atoms, enabling further substitution .
Cross-Coupling Efficiency
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Palladium-Catalyzed Reactions : Suzuki couplings achieve high yields (up to 43%) under optimized conditions (e.g., toluene, reflux) .
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Microwave-Assisted Synthesis : Microwave irradiation accelerates reactions, reducing synthesis time while maintaining purity .
Analytical and Structural Validation
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Mass Spectrometry : Key intermediates and final products are validated using ESI+ MS (e.g., [M+H]+ = 145 for (2-chloropyrimidin-5-yl)methanol) .
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NMR and HPLC : Purification and structural confirmation involve ¹H NMR (e.g., tert-butyl 4-(5-(2-chloropyrimidin-5-yl)methoxy)pyrimidin-2-yl)piperazine-1-carboxylate) and HPLC analysis .
Comparison with Similar Compounds
Key Structural Features :
- Pyrimidine Core : Provides a planar structure for π-π stacking interactions.
- 5-Chloropyrimidinyl-Piperazine : Enhances solubility and binding affinity to hydrophobic enzyme pockets.
The compound belongs to a broader class of piperazine-linked pyrimidine derivatives. Below is a detailed comparison with structurally or functionally related analogs:
Table 1: Structural and Functional Comparison
Key Findings:
Substituent Effects: The difluoromethyl group in the target compound improves metabolic stability compared to non-fluorinated analogs (e.g., 4-methyl or chlorophenyl derivatives) . 5-Chloropyrimidine enhances electrophilicity, facilitating covalent interactions with cysteine residues in enzyme active sites, as seen in kinase inhibitors .
Biological Activity :
- Compounds with trifluoromethyl groups (e.g., C₂₁H₂₀Cl₂F₃N₇ in ) exhibit stronger anticancer activity but higher lipophilicity, which may reduce solubility.
- Piperazine-linked pyridinyl/thienyl derivatives (e.g., C₁₆H₁₇ClN₆S in ) show broader antimicrobial spectra but lower selectivity.
Synthetic Challenges :
- The target compound requires stringent control of reaction conditions (e.g., reflux in ethylene dichloride) to avoid side products like 8-azaspiro[4.5]decane-7,9-dione impurities .
Q & A
Q. How can researchers optimize the synthesis of 4-[4-(5-chloropyrimidin-2-yl)piperazin-1-yl]-6-(difluoromethyl)-2-methylpyrimidine to improve yield and purity?
- Methodological Answer : Synthesis optimization requires systematic evaluation of reaction conditions (e.g., solvent, temperature, catalysts). For example, multi-step protocols involving coupling reactions between substituted pyrimidine and piperazine derivatives should be monitored via HPLC (≥95% purity threshold) . Low yields in similar heterocyclic syntheses (e.g., 2–5% overall yield for AZD8931 derivatives) highlight the need for stepwise optimization, such as adjusting stoichiometric ratios of intermediates or employing microwave-assisted reactions to accelerate kinetics . Post-synthesis purification via column chromatography or recrystallization is critical to isolate the target compound from byproducts like unreacted 5-chloropyrimidine .
Q. What analytical techniques are most effective for characterizing the structural integrity of this compound?
- Methodological Answer : A combination of NMR (¹H/¹³C, 2D-COSY for piperazine-proton coupling), HRMS (to confirm molecular weight and isotopic patterns from Cl/F), and FT-IR (to verify C-F and C-Cl bonds) is essential . X-ray crystallography can resolve conformational ambiguities, as demonstrated for structurally similar pyrimidine derivatives where dihedral angles between aromatic rings (e.g., 12.8°–86.1°) significantly influence molecular packing . For purity assessment, reverse-phase HPLC with UV detection at 254 nm is recommended, using a C18 column and acetonitrile/water gradient .
Q. How should researchers design initial biological activity screens for this compound?
- Methodological Answer : Prioritize in vitro assays targeting therapeutic hypotheses based on structural analogs. For instance, pyrimidine-piperazine hybrids often exhibit kinase inhibition or antimicrobial activity . Use a tiered approach:
- Primary screens : Broad-spectrum assays (e.g., antimicrobial panels against Gram+/Gram- bacteria, fungal strains) .
- Secondary screens : Mechanism-of-action studies (e.g., enzyme inhibition assays for kinases or DHFR) .
- Dose-response curves : IC₅₀/EC₅₀ calculations to establish potency thresholds .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for structurally related pyrimidine derivatives?
- Methodological Answer : Discrepancies often arise from variations in assay conditions or substituent effects. For example, trifluoromethyl groups enhance metabolic stability but may reduce solubility, skewing activity . To reconcile
- Meta-analysis : Compare datasets normalized for parameters like pH, solvent (DMSO concentration), and cell-line viability .
- Structure-Activity Relationship (SAR) studies : Systematically modify substituents (e.g., replacing difluoromethyl with trifluoromethyl) to isolate pharmacophore contributions .
- Molecular docking : Validate hypothesized binding modes against crystallographic protein targets (e.g., kinase domains) .
Q. What strategies are recommended for investigating the metabolic stability of this compound in preclinical models?
- Methodological Answer : Use microsomal stability assays (human/rat liver microsomes) to assess Phase I metabolism. Monitor degradation via LC-MS/MS, focusing on demethylation or piperazine ring oxidation . For Phase II metabolism, incubate with UDP-glucuronosyltransferase (UGT) and sulfotransferase (SULT) isoforms. Isotopic labeling (e.g., deuterium at methyl groups) can track metabolic hotspots . Compare results to analogs like LY2784544, where morpholine substituents improved metabolic half-life .
Q. How can computational modeling guide the optimization of this compound’s selectivity profile?
- Methodological Answer : Molecular Dynamics (MD) simulations and free-energy perturbation (FEP) calculations can predict binding affinities against off-target proteins. For example, the difluoromethyl group’s electronegativity may influence hydrogen-bonding networks in kinase ATP-binding pockets . Pair computational predictions with SPR (Surface Plasmon Resonance) to validate binding kinetics experimentally .
Contradictions and Challenges
Q. Why do some pyrimidine-piperazine hybrids exhibit variable solubility profiles despite similar logP values?
- Analysis : Crystallinity and polymorphic forms (e.g., amorphic vs. crystalline states) drastically impact solubility. For instance, N-(4-chlorophenyl)-5-[(4-chlorophenyl)aminomethyl]pyrimidine derivatives showed polymorph-dependent bioavailability . Mitigate this via amorphous solid dispersion techniques or co-crystallization with carboxylic acids .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
